molecular formula C15H18BrN3O2S B2473320 1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2310123-01-2

1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2473320
CAS No.: 2310123-01-2
M. Wt: 384.29
InChI Key: QYTYQFXJIHCDSS-UHFFFAOYSA-N
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Description

1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a bromobenzenesulfonyl group and a methylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromobenzenesulfonyl group: This step might involve sulfonylation reactions using reagents like bromobenzenesulfonyl chloride.

    Attachment of the methylpyrazolyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
  • 1-(2-fluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Uniqueness

The uniqueness of 1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, might confer unique electronic and steric properties compared to its chloro or fluoro analogs.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-18-10-13(9-17-18)12-5-4-8-19(11-12)22(20,21)15-7-3-2-6-14(15)16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYQFXJIHCDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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